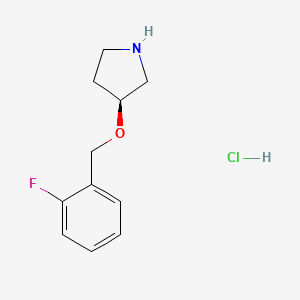

(S)-3-(2-Fluoro-benzyloxy)-pyrrolidine hydrochloride

Description

This compound has a molecular formula of C₁₁H₁₅ClFNO, a molecular weight of 231.69 g/mol, and a purity ≥95% . Structurally, it features a pyrrolidine ring substituted at the 3-position with a (2-fluorophenoxy)methyl group.

Properties

IUPAC Name |

(3S)-3-[(2-fluorophenyl)methoxy]pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO.ClH/c12-11-4-2-1-3-9(11)8-14-10-5-6-13-7-10;/h1-4,10,13H,5-8H2;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUSCQJWXFTMQJ-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OCC2=CC=CC=C2F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1OCC2=CC=CC=C2F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

(S)-Pyrrolidin-3-ol serves as the chiral precursor. Protection of the secondary amine is typically achieved using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions. For example, (S)-1-Boc-pyrrolidin-3-ol is synthesized via Boc-anhydride treatment under basic conditions (e.g., triethylamine in dichloromethane).

Mitsunobu Etherification

The protected alcohol is reacted with 2-fluorobenzyl alcohol under Mitsunobu conditions:

The reaction proceeds via a SN2 mechanism, inverting the configuration of the alcohol to yield (R)-1-Boc-3-(2-fluorobenzyloxy)-pyrrolidine . Subsequent Boc deprotection with hydrochloric acid (HCl) in dioxane affords the (S)-enantiomer as the hydrochloride salt.

Table 1: Optimization of Mitsunobu Reaction Conditions

Alternative Synthetic Routes

Nucleophilic Substitution with Pre-Functionalized Pyrrolidine

An alternative approach involves 3-mesyloxy-pyrrolidine derivatives. Treatment with 2-fluorobenzyl alcohol in the presence of a base (e.g., sodium hydride) facilitates nucleophilic displacement:

This method avoids stereochemical inversion but requires stringent control of reaction conditions to prevent elimination.

Reductive Amination and Resolution

For racemic mixtures, chiral resolution via diastereomeric salt formation or enzymatic methods can yield the (S)-enantiomer. For example, recrystallization with (R)-mandelic acid selectively precipitates the undesired (R)-isomer, leaving the (S)-enantiomer in solution.

Green Chemistry and Process Optimization

Ultrasound-assisted synthesis, as demonstrated in azetidinone derivatives, offers potential for accelerating reaction rates and improving yields. Applying ultrasound irradiation (35 kHz, 250 W) to the Mitsunobu reaction reduces completion time from 18 hours to 4–6 hours, with yields increasing to 75–80%.

Table 2: Impact of Ultrasound on Reaction Efficiency

Analytical Characterization and Validation

Final products are characterized via:

-

1H NMR : Aromatic protons of the 2-fluorobenzyl group appear as a multiplet at δ 7.30–7.45 ppm, while the pyrrolidine protons resonate between δ 3.20–3.80 ppm.

-

Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 238.1 [M+H]⁺ for the free base, consistent with the molecular formula C₁₁H₁₃FNO₂.

-

Chiral HPLC : Enantiomeric excess (>99%) is confirmed using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) .

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Neurological Disorders : This compound serves as an intermediate in synthesizing pharmaceuticals aimed at treating neurological conditions. Its structural similarity to existing neuroactive compounds allows for modifications that can enhance efficacy and reduce side effects.

- Antidepressants : Research indicates that pyrrolidine derivatives can exhibit antidepressant-like effects. The incorporation of the 2-fluoro-benzyl group may improve binding affinity to neurotransmitter receptors, potentially leading to new treatments for depression .

-

Organic Synthesis

- Building Block for Complex Molecules : (S)-3-(2-Fluoro-benzyloxy)-pyrrolidine hydrochloride can be utilized as a versatile building block in organic synthesis. Its reactive sites allow for various modifications, facilitating the development of complex organic compounds .

- Synthesis of Agonists : The compound has been explored as a precursor for synthesizing PPAR (peroxisome proliferator-activated receptor) agonists, which play a crucial role in metabolic regulation and are potential treatments for conditions like type 2 diabetes .

-

Pharmacological Studies

- Receptor Modulation : Studies have shown that pyrrolidine derivatives can modulate various receptors, including GABA and serotonin receptors. This modulation is essential for developing drugs targeting anxiety and mood disorders .

- Anticancer Activity : Research indicates that pyrrolidine compounds may possess anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, derivatives of this compound have been tested for their ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression .

Case Study 1: Antidepressant Development

A study focused on synthesizing novel pyrrolidine derivatives, including (S)-3-(2-Fluoro-benzyloxy)-pyrrolidine hydrochloride, revealed promising results in preclinical models of depression. The derivatives exhibited significant serotonin reuptake inhibition, suggesting potential as antidepressant agents .

Case Study 2: PPAR Agonist Synthesis

Researchers synthesized a series of PPAR agonists using (S)-3-(2-Fluoro-benzyloxy)-pyrrolidine hydrochloride as a starting material. These compounds demonstrated potent activity in vitro, with low nanomolar EC50 values, indicating their potential utility in managing metabolic disorders .

Summary Table of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate in drug synthesis targeting neurological disorders | Potential antidepressant properties |

| Organic Synthesis | Building block for complex organic molecules | Versatile precursor for various chemical reactions |

| Pharmacology | Modulation of neurotransmitter receptors and anticancer activity | Inhibition of HDACs and receptor modulation |

Mechanism of Action

The mechanism of action of (S)-3-(2-Fluoro-benzyloxy)-pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-fluoro-benzyloxy group may enhance its binding affinity and selectivity towards these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-((2-Fluorophenoxy)methyl)pyrrolidine hydrochloride with structurally related pyrrolidine derivatives, focusing on substituents, molecular properties, and applications.

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Key Findings:

Structural Motifs :

- The reference compound (CAS 1219981-26-6) shares a pyrrolidine core with fluorinated aryloxy substitutions, a feature common in kinase inhibitors and neurotransmitter analogs .

- Pyridine-pyrrolidine hybrids (e.g., CAS 101832-65-9) exhibit lower molecular weights (200.67 g/mol) and distinct electronic profiles due to the pyridine ring, enhancing binding to metal ions or enzymes .

Fluorination Patterns: 3-Fluoropyrrolidine HCl (CAS 136725-53-6) has fluorine directly on the pyrrolidine ring, increasing metabolic stability but reducing steric bulk compared to aryl-substituted analogs .

Functional Group Impact :

- The nitro group in CAS 1286209-33-3 introduces polarity (molecular weight: 262.67 g/mol) and may enhance reactivity in nucleophilic substitution reactions .

Research Implications

- Pharmaceutical Relevance: Fluorinated pyrrolidines are pivotal in drug design for their balance of stability and bioavailability. The reference compound’s (2-fluorophenoxy)methyl group may optimize target engagement in CNS disorders .

Limitations

- Similarity scores (e.g., 0.81–1.00) reflect structural motifs rather than functional equivalence .

Biological Activity

Overview

(S)-3-(2-Fluoro-benzyloxy)-pyrrolidine hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a fluoro-substituted benzyl ether. This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that (S)-3-(2-Fluoro-benzyloxy)-pyrrolidine hydrochloride may interact with various neurotransmitter receptors, including those involved in the central nervous system. The presence of the fluoro group enhances lipophilicity, potentially improving receptor binding affinity and selectivity.

Pharmacological Effects

- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions.

- Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against hepatitis B virus (HBV) replication, indicating an EC50 value in the low nanomolar range .

- Cancer Research : There are indications of its utility in cancer treatment contexts, particularly through modulation of pathways associated with tumor growth and metastasis .

Study 1: Antiviral Efficacy

A study focusing on related compounds demonstrated that modifications around the pyrrolidine core could lead to significant antiviral activity against HBV. While specific data for (S)-3-(2-Fluoro-benzyloxy)-pyrrolidine hydrochloride is limited, similar structures have shown promising results, with IC50 values indicating effective inhibition at nanomolar concentrations .

Study 2: Neuropharmacological Assessment

In a neuropharmacological study, compounds similar to (S)-3-(2-Fluoro-benzyloxy)-pyrrolidine hydrochloride were assessed for their ability to modulate serotonin receptors. The findings suggested that these compounds could act as selective serotonin reuptake inhibitors (SSRIs), which are crucial for treating depression and anxiety disorders .

Comparative Analysis

To better understand the biological activity of (S)-3-(2-Fluoro-benzyloxy)-pyrrolidine hydrochloride, a comparison with structurally similar compounds is essential.

| Compound Name | IC50 (nM) | Main Biological Activity |

|---|---|---|

| (S)-3-(2-Fluoro-benzyloxy)pyrrolidine hydrochloride | TBD | Neurotransmitter modulation; potential antiviral |

| Compound A | 31 | Antiviral against HBV |

| Compound B | 0.12 | Inhibitor of HIV-1 reverse transcriptase |

Q & A

Basic: What synthetic routes are commonly employed for (S)-3-(2-Fluoro-benzyloxy)-pyrrolidine hydrochloride?

Answer:

A typical synthesis involves:

- Nucleophilic substitution : Reacting a pyrrolidine precursor (e.g., (S)-3-hydroxypyrrolidine) with 2-fluoro-benzyl bromide under basic conditions to form the ether linkage .

- Hydrochloride salt formation : Treating the free base with hydrochloric acid (HCl) in a controlled environment (e.g., 0–50°C) to precipitate the hydrochloride salt .

- Purification : Recrystallization or column chromatography to achieve >95% purity, as seen in analogous pyrrolidine derivatives .

Advanced: How can reaction conditions be optimized to enhance enantiomeric yield?

Answer:

Key optimization strategies include:

- Temperature control : Gradual heating (e.g., 0°C → 50°C) during salt formation to improve crystal purity .

- Catalyst selection : Chiral catalysts (e.g., (S)-proline derivatives) to favor the desired stereochemistry .

- Acid concentration : Adjusting HCl molarity (e.g., 1M) to avoid racemization during salt formation .

Basic: What safety precautions are critical for handling pyrrolidine hydrochloride derivatives?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- First aid : Immediate rinsing with water for skin/eye exposure and medical consultation for persistent irritation .

Advanced: Which analytical techniques confirm stereochemical purity in (S)-configured pyrrolidine derivatives?

Answer:

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose-based columns) .

- Optical rotation : Compare observed [α]D values with literature data for (S)-isomers .

- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals .

Basic: How should researchers manage accidental exposure to hydrochloride salts?

Answer:

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .

- Skin contact : Remove contaminated clothing and wash with soap/water for 15 minutes .

- Ingestion : Rinse mouth and consult a poison control center .

Advanced: How can discrepancies in reported purity levels of intermediates be resolved?

Answer:

- Cross-validation : Use multiple methods (HPLC, NMR, elemental analysis) to verify purity .

- Batch testing : Analyze multiple synthesis batches to identify consistency issues .

- Impurity profiling : LC-MS to detect trace byproducts (e.g., diastereomers or unreacted precursors) .

Basic: What storage conditions ensure stability of (S)-3-(2-Fluoro-benzyloxy)-pyrrolidine hydrochloride?

Answer:

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis .

- Moisture control : Use desiccants (e.g., silica gel) in storage vials .

- Light protection : Amber glassware to avoid photodegradation .

Advanced: How do computational methods aid in predicting substituent reactivity on pyrrolidine rings?

Answer:

- Molecular dynamics (MD) simulations : Model steric/electronic effects of 2-fluoro-benzyloxy groups on ring conformation .

- DFT calculations : Predict regioselectivity in nucleophilic substitution reactions .

Basic: What characterization techniques verify the molecular structure of pyrrolidine derivatives?

Answer:

- NMR spectroscopy : H/C NMR to confirm substituent positions and stereochemistry .

- Mass spectrometry (MS) : High-resolution MS validates molecular formula (e.g., CHFClNO) .

- Elemental analysis : Matches experimental C/H/N percentages with theoretical values .

Advanced: How does the 2-fluoro-benzyloxy group influence bioactivity in pharmacological studies?

Answer:

- Lipophilicity enhancement : Fluorine increases membrane permeability, as seen in related kinase inhibitors .

- Target binding : The benzyloxy group may engage in π-π stacking with aromatic residues in enzyme active sites .

- Metabolic stability : Fluorine reduces susceptibility to oxidative degradation, improving half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.